2-Chloro-6-nitrobenzene-1-sulfonic acid

Catalog No.
S13991831
CAS No.
M.F
C6H4ClNO5S
M. Wt
237.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-nitrobenzene-1-sulfonic acid

Product Name

2-Chloro-6-nitrobenzene-1-sulfonic acid

IUPAC Name

2-chloro-6-nitrobenzenesulfonic acid

Molecular Formula

C6H4ClNO5S

Molecular Weight

237.62 g/mol

InChI

InChI=1S/C6H4ClNO5S/c7-4-2-1-3-5(8(9)10)6(4)14(11,12)13/h1-3H,(H,11,12,13)

InChI Key

BOWKBKALTUJMTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)O)[N+](=O)[O-]

2-Chloro-6-nitrobenzene-1-sulfonic acid is an organic compound with the molecular formula C6H4ClNO5SC_6H_4ClNO_5S and a molecular weight of approximately 237.618 g/mol. This compound is characterized by a benzene ring substituted with a chlorine atom, a nitro group, and a sulfonic acid group, making it a derivative of nitrobenzenes. It appears as a yellow or light-brown crystalline powder and is also known by its Chemical Abstracts Service number 78846-31-8. The compound is soluble in water and exhibits acidic properties due to the presence of the sulfonic acid group .

Typical of aromatic compounds:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, which can be useful for synthesizing other compounds.
  • Sulfonation Reactions: The sulfonic acid group can undergo further reactions to introduce additional functional groups onto the benzene ring .

Several methods exist for synthesizing 2-chloro-6-nitrobenzene-1-sulfonic acid:

  • Nitration of Chlorobenzene: Chlorobenzene can be nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the meta position relative to the chlorine.
  • Sulfonation: The resulting nitrochlorobenzene can then be treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
  • Direct Chlorination: Alternatively, chlorination of 6-nitrobenzene sulfonic acid can yield 2-chloro-6-nitrobenzene-1-sulfonic acid directly .

2-Chloro-6-nitrobenzene-1-sulfonic acid has various applications across different fields:

  • Dyes and Pigments: It is used in the synthesis of dyes due to its ability to form colored complexes.
  • Pharmaceutical Intermediates: This compound serves as an intermediate in the synthesis of pharmaceutical agents and agrochemicals.
  • Analytical Chemistry: It may be utilized as a reagent in analytical procedures for detecting other chemical species due to its reactive functional groups .

Interaction studies involving 2-chloro-6-nitrobenzene-1-sulfonic acid focus on its reactivity with biological molecules and other chemicals. Investigations into its interactions with proteins suggest potential roles in enzyme inhibition or modification. Additionally, studies examining its compatibility with various solvents and reagents provide insights into its stability and reactivity under different conditions .

Several compounds share structural similarities with 2-chloro-6-nitrobenzene-1-sulfonic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Characteristics
2-Chloro-5-nitrobenzenesulfonic acidNitro group at position 5Different position of nitro group affects reactivity
4-Chlorobenzenesulfonic acidSulfonic acid at position 4Lacks nitro group; primarily used in industrial applications
3-Nitrobenzenesulfonic acidNitro group at position 3Does not contain chlorine; used in dye synthesis
Auramine O (related compound)Contains multiple aromatic ringsKnown for fluorescence; used as a dye

The unique combination of functional groups in 2-chloro-6-nitrobenzene-1-sulfonic acid enhances its reactivity compared to these similar compounds, making it particularly valuable in synthetic chemistry and dye production .

Multi-Step Synthesis Pathways in Industrial Contexts

The industrial synthesis of 2-chloro-6-nitrobenzene-1-sulfonic acid typically follows a sequence of nitration and sulfonation steps. A common approach begins with the nitration of a chlorinated benzene derivative, such as chlorobenzene or a substituted analog, using a mixture of nitric acid and sulfuric acid. For instance, in analogous processes, benzene is nitrated under controlled conditions to introduce nitro groups while maintaining the integrity of existing substituents. Subsequent sulfonation introduces the sulfonic acid group via reaction with fuming sulfuric acid (oleum), though specific reagent combinations may vary based on the starting material’s reactivity.

A representative pathway involves:

  • Nitration: Chlorobenzene undergoes nitration at elevated temperatures (100–140°C) using concentrated nitric acid in the presence of sulfuric acid as a catalyst. This step preferentially directs the nitro group to the para position relative to the chlorine atom, though ortho-substitution may occur depending on reaction conditions.
  • Sulfonation: The nitrated intermediate is treated with oleum to introduce the sulfonic acid group at the desired position. The use of sulfuric acid not only facilitates sulfonation but also acts as a solvent, ensuring homogeneous reaction conditions.

Industrial processes often integrate these steps into a continuous workflow to minimize intermediate isolation and reduce production costs.

Optimization of Nitration and Sulfonation Reaction Conditions

Optimizing reaction parameters is critical for maximizing yield and purity. Key factors include temperature, acid concentration, and reaction time.

Temperature Control

Nitration reactions are exothermic and require precise temperature regulation to avoid byproduct formation. For example, maintaining temperatures between 100°C and 140°C during nitration ensures complete conversion of the starting material while preventing decomposition. Adiabatic reactors, as described in nitrobenzene production processes, enable efficient heat management by leveraging excess benzene as a heat sink.

Acid Concentration and Stoichiometry

The concentration of nitric acid significantly impacts reaction efficiency. A 65% nitric acid solution is commonly employed to balance reactivity and safety. Sulfuric acid serves dual roles as a catalyst and dehydrating agent, with its concentration adjusted to enhance nitronium ion ($$ \text{NO}_2^+ $$) formation. Excess sulfuric acid (3.5–4.5:1 ratio relative to the substrate) ensures complete protonation of the aromatic ring, facilitating electrophilic substitution.

Reaction Duration

Extended reaction times (8–10 hours) are often necessary to achieve high conversion rates. For instance, in the synthesis of 2-chloro-6-nitrobenzoic acid, a reaction time of 8.5 hours at 140°C under 10 bar pressure yielded 78% product. Similar durations are likely applied in sulfonation steps to ensure complete functionalization.

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

236.9498711 g/mol

Monoisotopic Mass

236.9498711 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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